Home > Products > Screening Compounds P40708 > Methotrexate-d7 Hexaglutamate
Methotrexate-d7 Hexaglutamate -

Methotrexate-d7 Hexaglutamate

Catalog Number: EVT-1507258
CAS Number:
Molecular Formula: C45H50D7N13O20
Molecular Weight: 1107.05
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Stable isotope labeled (deuterated) internal standard for Methotrexate metabolite. Product of Auspep Pty Ltd.
Overview

Methotrexate-d7 Hexaglutamate is a derivative of Methotrexate, a well-known antimetabolite and immunosuppressant used primarily in the treatment of certain cancers and autoimmune diseases. Methotrexate functions as a folate antagonist, inhibiting enzymes involved in nucleotide synthesis, which is crucial for DNA replication and cell division. The "d7" designation indicates that this compound contains seven deuterium atoms, which are isotopes of hydrogen, enhancing its stability and potentially altering its pharmacokinetic properties.

Source and Classification

Methotrexate-d7 Hexaglutamate is synthesized from Methotrexate through various chemical modifications. It falls under the classification of antimetabolites, specifically targeting folate metabolism in cells. This classification is critical for its applications in oncology and rheumatology, where it helps manage conditions characterized by rapid cell proliferation.

Synthesis Analysis

Methods

The synthesis of Methotrexate-d7 Hexaglutamate involves several steps, primarily focusing on the incorporation of deuterium into the Methotrexate structure. The process typically includes:

  1. Deuteration: The introduction of deuterium atoms into the Methotrexate molecule can be achieved through various methods such as:
    • Chemical Exchange: Using deuterated solvents or reagents during the synthesis.
    • Catalytic Hydrogenation: Employing catalysts that facilitate the substitution of hydrogen with deuterium.
  2. Polyglutamylation: Following deuteration, the compound undergoes polyglutamylation to form the hexaglutamate derivative. This can be achieved using:
    • Enzymatic Methods: Utilizing enzymes like folylpolyglutamate synthetase to add glutamate residues to the Methotrexate backbone.
    • Chemical Methods: Direct coupling reactions with glutamic acid derivatives.

Technical Details

The synthesis process requires careful control of reaction conditions to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to confirm the structure and composition of Methotrexate-d7 Hexaglutamate.

Molecular Structure Analysis

Structure

Methotrexate-d7 Hexaglutamate retains the core structure of Methotrexate, characterized by:

  • A pteridine ring system.
  • A para-aminobenzoic acid moiety.
  • Multiple glutamate residues attached via peptide bonds.

The addition of deuterium alters specific hydrogen atoms in the molecule, which can influence its interaction with biological targets.

Data

The molecular formula for Methotrexate-d7 Hexaglutamate can be represented as C19H22D7N8O6C_{19}H_{22}D_7N_{8}O_{6}, where "D" denotes deuterium. The molecular weight is slightly increased due to the presence of deuterium compared to standard Methotrexate.

Chemical Reactions Analysis

Reactions

Methotrexate-d7 Hexaglutamate participates in several biochemical reactions, primarily involving:

  1. Enzyme Inhibition: Like its parent compound, it inhibits dihydrofolate reductase and other enzymes involved in nucleotide synthesis.
  2. Polyglutamylation: The hexaglutamate form enhances retention within cells due to increased hydrophilicity and binding affinity for target enzymes.

Technical Details

The reaction kinetics may differ from those of standard Methotrexate due to isotopic effects introduced by deuteration, potentially leading to altered bioavailability and efficacy.

Mechanism of Action

Process

The mechanism by which Methotrexate-d7 Hexaglutamate exerts its effects involves:

  1. Cellular Uptake: The compound enters cells via folate transporters.
  2. Inhibition of Enzymes: Once inside, it inhibits key enzymes such as dihydrofolate reductase and thymidylate synthase, leading to decreased levels of tetrahydrofolate, which is necessary for DNA synthesis.
  3. Polyglutamation: The hexaglutamate form accumulates within cells, prolonging its action by preventing efflux and enhancing retention.

Data

Research indicates that polyglutamylated forms have a longer half-life and greater potency against rapidly dividing cells compared to non-polyglutamylated forms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water; solubility may vary with pH due to ionization of carboxylic acid groups.

Chemical Properties

  • Stability: Enhanced stability due to deuteration; less prone to metabolic degradation compared to non-deuterated counterparts.
  • Melting Point: Specific melting point data may vary based on purity but generally aligns with similar compounds in the class.

Relevant analyses include thermal stability assessments and solubility tests under various pH conditions.

Applications

Scientific Uses

Methotrexate-d7 Hexaglutamate is primarily used in research settings for:

  1. Pharmacokinetic Studies: Understanding how modifications like deuteration affect drug metabolism and efficacy.
  2. Cancer Research: Investigating its potential as an improved therapeutic agent for conditions like leukemia or lymphoma due to enhanced retention and action.
  3. Autoimmune Disorders: Exploring its use in treating diseases such as rheumatoid arthritis where traditional Methotrexate is effective but may have limitations regarding toxicity or resistance.
Introduction to Methotrexate Polyglutamates and Stable Isotope Labeling

Methotrexate Pharmacology: Antifolate Mechanisms and Therapeutic Applications

Methotrexate (MTX) is a structural analog of folic acid that exerts its therapeutic effects through potent inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. By competitively binding DHFR, MTX depletes cellular tetrahydrofolate pools, disrupting nucleotide synthesis and impairing DNA/RNA production [1] [6]. This antifolate activity underlies MTX's dual therapeutic applications:

  • Oncological Use: High-dose MTX protocols exploit cytotoxic effects in rapidly dividing cells, making it a cornerstone treatment for acute lymphoblastic leukemia, osteosarcoma, and lymphomas [1] [6].
  • Anti-inflammatory Use: Low-dose regimens modulate immune responses in autoimmune conditions (rheumatoid arthritis, psoriasis) through adenosine-mediated suppression of T-cell activation and cytokine release [1] [8].

MTX's pharmacokinetics exhibit complex nonlinearity due to saturation of transport mechanisms at higher doses. While low oral doses (<30 mg/m²) show 60-90% bioavailability via reduced folate carrier (RFC/SLC19A1)-mediated uptake, higher doses rely increasingly on passive diffusion [1] [6]. Distribution is extensive (volume of distribution: 0.4-0.8 L/kg), with preferential accumulation in tissues expressing RFC transporters, including liver, kidney, and hematopoietic cells [6].

Table 1: Key Pharmacokinetic Parameters of Methotrexate

ParameterLow-Dose MTXHigh-Dose MTXPrimary Determinants
Bioavailability60-90%<60%Dose-dependent carrier saturation
Tmax (oral)1-2 hours4-6 hoursIntestinal transport kinetics
Protein Binding50-54%46-50%Albumin concentration
Primary EliminationRenal (80-90%)Renal (80-90%)Glomerular filtration rate
Half-life3-10 hours8-15 hoursRenal function, dose

Polyglutamation as a Metabolic Activation Pathway: Role of Folylpolyglutamate Synthetase (FPGS)

Intracellular MTX undergoes enzymatic polyglutamation catalyzed by folylpolyglutamate synthetase (FPGS), which sequentially adds glutamate residues via γ-carboxyl linkages to form methotrexate polyglutamates (MTXPGn, where n=2-7). This metabolic conversion confers three critical pharmacological advantages:

  • Cellular Retention: MTXPGn are poorly transported across cell membranes due to increased negative charge and molecular size, leading to prolonged intracellular residence times (weeks to months) compared to the parent drug (hours) [1] [7].
  • Enhanced Target Affinity: MTXPGn exhibit 10- to 1000-fold greater affinity for DHFR and thymidylate synthase compared to monoglutamated MTX, significantly amplifying enzyme inhibition [3] [8].
  • Extended Target Spectrum: Higher polyglutamates (PG4-PG7) effectively inhibit additional folate-dependent enzymes like aminoimidazole carboxamide ribonucleotide transformylase (AICART), disrupting de novo purine synthesis [1] [7].

The extent of polyglutamation varies by cell type and disease state. In rheumatoid arthritis patients, MTXPG3 concentrations in erythrocytes correlate strongly with clinical response (DAS28 scores), with responders exhibiting significantly higher levels (median 120 nmol/L) than non-responders (median 40 nmol/L) [3]. The opposing activity of γ-glutamyl hydrolase (GGH), which catalyzes glutamate chain hydrolysis, regulates net MTXPGn accumulation. This FPGS/GGH balance determines intracellular MTXPGn distribution profiles:

  • Short-chain MTXPGs (PG1-PG3): Predominant in rapidly dividing cells (leukemic blasts)
  • Long-chain MTXPGs (PG4-PG7): Characteristic of tissues with high FPGS expression (liver, RBCs) [7] [8]

Table 2: Characteristics of Methotrexate Polyglutamates (MTXPGn)

Glutamate ChainPrimary Intracellular TargetsCellular Half-lifeDominant Cell/Tissue Types
MTXPG1DHFRHoursAll cell types
MTXPG2-3DHFR, TSDaysLeukocytes, intestinal mucosa
MTXPG4-5DHFR, TS, AICARTWeeksHepatocytes, erythrocytes
MTXPG6-7DHFR, TS, AICART, GARFTWeeks-MonthsErythrocytes (long-term storage)

Stable Isotope Labeling in Pharmacokinetic and Metabolic Studies: Rationale for Deuterated Analogs

Conventional quantification of MTXPGn faces analytical challenges due to:

  • Structural similarity of analogs
  • Low physiological concentrations (nmol/L range)
  • Matrix effects in biological samples
  • Variable extraction efficiencies [2] [7]

Stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs, provide robust solutions through physicochemical equivalence with endogenous analytes paired with mass spectrometric distinguishability. Methotrexate-d7 hexaglutamate exemplifies this approach, featuring seven deuterium atoms (²H) replacing hydrogen atoms at non-labile positions:

  • Molecular formula: C₂₀H₁₅D₇N₈O₅[Glu]₆
  • Exact mass: ~1,165.4 Da (vs. 1,158.4 Da for unlabeled)
  • Mass shift: +7 Da in MS/MS transitions [4]

This structural design delivers three critical advantages for LC-MS/MS quantification:

  • Compensation for Pre-Analytical Variability: Deuterated standards experience identical extraction losses and matrix effects during sample preparation, enabling absolute quantification [7] [9].
  • Chromatographic Coelution: Identical retention times allow coelution with native analytes, ensuring equivalent ionization efficiency in ESI sources [2] [7].
  • Specific Detection: Characteristic mass shifts in MRM transitions eliminate interference from isobaric metabolites (e.g., 7-OH-MTX, DAMPA) [7] [9].

The development of MTX-d7 hexaglutamate addresses a critical gap in MTXPGn analysis. While early methods focused on PG1-PG5 due to commercial availability of standards, the hexaglutamate species represents a major storage form in erythrocytes. Recent pharmacokinetic modeling indicates MTXPG6 accounts for >30% of total polyglutamates in RBCs at steady state, necessitating accurate quantification for comprehensive exposure assessment [4] [9].

Properties

Product Name

Methotrexate-d7 Hexaglutamate

Molecular Formula

C45H50D7N13O20

Molecular Weight

1107.05

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.